molecular formula C18H28N2O3 B6499663 3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954017-06-2

3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Cat. No.: B6499663
CAS No.: 954017-06-2
M. Wt: 320.4 g/mol
InChI Key: MOUPPGMUCSPEHH-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring and an amide-linked (1-methylpiperidin-4-yl)methyl moiety. Structural elucidation via crystallography could employ SHELX-based refinement, a widely used method for small-molecule analysis .

Properties

IUPAC Name

3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-4-22-16-7-6-15(12-17(16)23-5-2)18(21)19-13-14-8-10-20(3)11-9-14/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPPGMUCSPEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a reductive amination reaction. This involves the reaction of the benzamide with 1-methylpiperidine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide to the corresponding amine.

    Substitution: The diethoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and sodium cyanoborohydride.

Scientific Research Applications

3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share benzamide cores but differ in substituents and heterocyclic systems. Key comparisons are outlined below:

Substituent Effects on Physicochemical Properties

  • 3,4-Diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide :

    • Molecular formula : C₁₈H₂₇N₂O₃ (calculated).
    • Key features : Diethoxy groups (electron-donating, lipophilic), piperidine moiety (basic nitrogen for solubility modulation).
    • Hypothetical properties : Higher logP than methoxy analogs due to ethoxy groups; piperidine may enhance solubility in acidic environments.
  • 4-Ethoxybenzamide Derivatives (e.g., Example 53 in ): Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Molecular weight: 589.1 g/mol (observed) . Key features: Fluorinated chromenone and pyrazolopyrimidine systems; isopropylamide group. Impact: Fluorine atoms increase metabolic stability; bulky substituents may reduce solubility.
  • Pyrazolo-Pyrimidine-Benzamide Hybrids (e.g., ):

    • Example : N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide.
    • Molecular formula : C₂₉H₂₈N₆O₂ .
    • Key features : Ethoxybenzamide linked to pyrazolo-pyrimidine and dimethylphenyl groups.
    • Impact : Extended aromatic systems may enhance π-π stacking interactions but reduce bioavailability.

Data Table: Comparative Analysis

Property This compound Example 53 () Compound in
Molecular formula C₁₈H₂₇N₂O₃ (calculated) C₃₁H₂₄F₂N₆O₄S (observed) C₂₉H₂₈N₆O₂
Molecular weight (g/mol) ~319.4 (calculated) 589.1 492.6
Key substituents 3,4-Diethoxy, piperidine-methyl Fluorophenyl, pyrazolopyrimidine Pyrazolo-pyrimidine, dimethylphenyl
Therapeutic potential Hypothetical CNS modulation Kinase inhibition Kinase or enzyme inhibition
Lipophilicity (logP, est.) ~2.5 (higher than methoxy analogs) ~3.8 (fluorine effects) ~3.2 (bulky aromatic systems)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 3,4-diethoxybenzoic acid derivatives with (1-methylpiperidin-4-yl)methanamine. Key steps include:

  • Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation .
  • Solvent Selection : Dichloromethane or ethanol for improved solubility and reduced side reactions .
  • Purity Monitoring : Thin-layer chromatography (TLC) for real-time reaction progress tracking .
  • Yield Optimization : Catalyst screening (e.g., DMAP) and temperature control (e.g., 0–25°C) to minimize byproducts .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and piperidine ring integration .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor stability under storage conditions .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N content) .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight confirmation (e.g., ~344.4 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV exposure using amber vials .
  • Stability Testing : Periodic HPLC analysis to detect degradation products over time .

Advanced Research Questions

Q. How do structural modifications to the benzamide core or piperidine moiety affect biological activity?

  • Methodological Answer :

  • Piperidine Modifications : Replace the 1-methyl group with bulkier substituents (e.g., isobutyryl) to alter receptor binding kinetics .
  • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., fluoro) to enhance enzyme inhibition potency .
  • Biological Assays : Conduct kinase inhibition assays (e.g., IC50 measurements) and receptor binding studies (e.g., radioligand displacement) to quantify activity changes .

Q. How should researchers resolve contradictions in biological assay data across different studies?

  • Methodological Answer :

  • Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .
  • Dose-Response Curves : Generate full dose-response data (e.g., 10 nM–100 µM) to identify non-linear effects .
  • Data Reconciliation : Meta-analysis of published IC50 values and structural analogs to identify outliers .

Q. What computational methods are used to predict target interactions, and how do they compare with experimental data?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to model binding poses with kinases or GPCRs .
  • MD Simulations : GROMACS for assessing ligand-receptor stability over 100-ns trajectories .
  • Validation : Compare predicted binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

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